2-(2-Chlorophenylamino)-4-methylpyridine
Description
2-(2-Chlorophenylamino)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a 2-chlorophenylamino group at position 2 and a methyl group at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound’s synthesis typically involves multi-step reactions, including condensation and cyclization, with substituents influencing yield and purity . Its pharmacological relevance is linked to antimicrobial activity, as demonstrated in derivatives with analogous structures .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-6-7-14-12(8-9)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUUMOGELQCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenylamino)-4-methylpyridine typically involves the reaction of 2-chloroaniline with 4-methylpyridine under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the coupling reaction between the two components . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenylamino)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chlorophenylamino)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenylamino)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is structurally compared to pyridine derivatives with modifications at positions 2 and 4. Key analogs include:
- 4-Methylpyridine derivatives : Differ in substituents at position 2 (e.g., 2-(Allylsulfonyl)-4-methylpyridine, 2-(2-fluorophenyl)-4-methylpyridine) .
- Chlorophenyl-substituted pyridines: Such as 2-(4-chlorophenylmethyl)pyridine, which lacks the amino group .
- Nitro- and methoxy-substituted analogs: Derivatives with -NO₂ or -OCH₃ groups at position 5 or on the phenyl ring .
Table 1: Structural Comparison of Selected Pyridine Derivatives
| Compound Name | Position 2 Substituent | Position 4 Substituent | Key Functional Groups |
|---|---|---|---|
| 2-(2-Chlorophenylamino)-4-methylpyridine | 2-Chlorophenylamino | Methyl | -NH, -Cl, -CH₃ |
| 2-(Allylsulfonyl)-4-methylpyridine | Allylsulfonyl | Methyl | -SO₂, -CH₂CH=CH₂ |
| 4-Chloro-2-(2-fluorophenyl)pyridine | 2-Fluorophenyl | Chlorine | -Cl, -F |
| Q1 (Nitro-substituted derivative) | 2-Chlorophenylamino | Methyl | -NO₂, -CN, -C=O |
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral characteristics:
- Melting Points : Derivatives with nitro groups (e.g., Q1: 272–275°C) exhibit higher melting points than methyl- or methoxy-substituted analogs (e.g., Q12: 288–292°C) due to increased polarity .
- Acidity : 4-Methylpyridine derivatives are stronger acids than 2-methylpyridine analogs, as shown in equilibrium studies .
- Spectroscopic Data :
Table 2: Physicochemical Data of Selected Compounds
*Catalyst B: [CoIIICl(dmgH)₂(4-methylpyridine)] from cobaloxime studies .
Pharmacological Activity
Antimicrobial screening reveals substituent-dependent efficacy:
- Nitro Groups: Derivatives like Q1 (R₂ = -NO₂) show enhanced activity due to electron-withdrawing effects, which potentiate interactions with microbial targets .
- Methoxy Groups : Q12 (R₂ = -OCH₃) exhibits moderate activity, likely due to improved solubility from the polar ether group .
- Methyl Groups : The parent compound’s activity is lower than nitro analogs but higher than halogen-free derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
